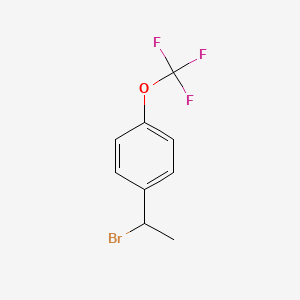![molecular formula C18H9Cl4N3O B3011893 5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile CAS No. 338402-65-6](/img/structure/B3011893.png)
5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The specific structure of this compound suggests that it may exhibit interesting chemical reactivity due to the presence of electron-withdrawing groups such as the nitrile and dichlorophenyl groups, which can influence its electrophilic properties.
Synthesis Analysis
The synthesis of related isoxazole derivatives has been explored in the literature. For instance, the synthesis of 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones has been achieved through a nitro-nitrite rearrangement using vinylogous nitroaldol adducts as synthons under mild conditions . Although the specific synthesis of 5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile is not detailed in the provided papers, similar synthetic strategies could potentially be applied, considering the reactivity of the isoxazole ring and the presence of functional groups amenable to nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of a highly electron-deficient heterocycle, which can be further activated by the introduction of electron-withdrawing groups such as nitro or cyano substituents. The dichloroanilino and dichlorophenyl groups in the compound of interest are likely to contribute to the overall electron deficiency, making the isoxazole ring a site for nucleophilic attack .
Chemical Reactions Analysis
Isoxazole derivatives can participate in a variety of chemical reactions. The paper on 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile (5a) describes its electrophilic reactivity, where it undergoes sigma-complexation with methoxide ion, leading to the formation of a monomethoxyl sigma-adduct and eventually a dinitroimidate . This suggests that the compound may also undergo similar nucleophilic addition reactions, potentially leading to the formation of sigma-complexes and subsequent reaction products depending on the nucleophile and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be predicted using computational tools. For example, a series of isoxazolyl-aryl-methanones were assessed for molecular properties prediction, drug-likeness, lipophilicity, and solubility parameters using various software programs . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a drug candidate. The presence of dichloro substituents in the compound of interest may affect its lipophilicity and solubility, which in turn can influence its bioavailability and pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties
- The electrochemical properties of dicarboximide-type pesticides, which include compounds with structures similar to 5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile, have been studied. These studies focus on the reduction mechanism in different solvents and the identification of reaction products through electrochemical methods and GC/MS (Pospíšil et al., 1999).
Photomodification and Characterization of Polymers
- Research has been conducted on the photomodification and characterization of homo- and copolymers with pendant groups similar in structure to the compound . This includes investigating photochemically induced crosslinking and modification of these polymers (Darkow et al., 1997).
Synthesis and Antibacterial Activity
- The compound's related structures have been synthesized and evaluated for their antibacterial activity. This includes the study of compounds like 5-[(E)-2-arylvinyl]pyrazoles and their potent activity against gram-positive bacteria (Tanitame et al., 2005).
Electrochemical Doping and Electrical Properties
- There is research on the synthesis of novel electrochemically-doped vinyl polymers containing pendant groups. This involves studying their electrical and electrochromic properties, which could have applications in materials science and engineering (Imae et al., 1997).
Reaction Mechanisms with Vinylcarbenoids
- Studies have been conducted on the reaction mechanisms involving vinylcarbenoids, exploring the formation of various compounds through these reactions (Hamaguchi et al., 2000).
Metal-carbonyl-induced Reactions
- Research includes the study of metal-carbonyl-induced reactions of isoxazoles and related structures, focusing on ring cleavage and reduction mechanisms (Nitta & Kobayashi, 1985).
Eigenschaften
IUPAC Name |
5-[(E)-2-(3,5-dichloroanilino)ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl4N3O/c19-10-6-11(20)8-12(7-10)24-5-4-16-13(9-23)18(25-26-16)17-14(21)2-1-3-15(17)22/h1-8,24H/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOZVZSUNBNUCP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C=CNC3=CC(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)/C=C/NC3=CC(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

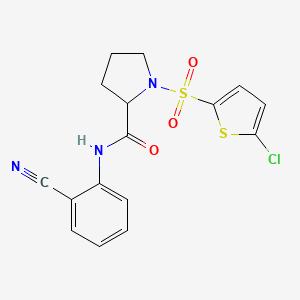
![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)

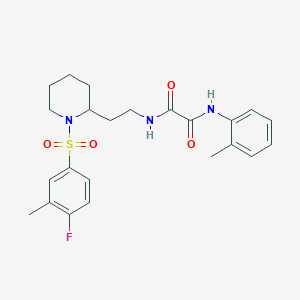
![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)
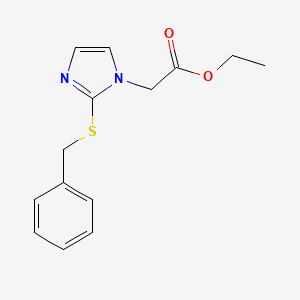
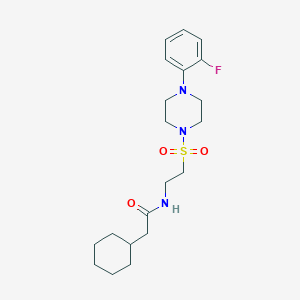

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3011822.png)

![3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B3011825.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)

